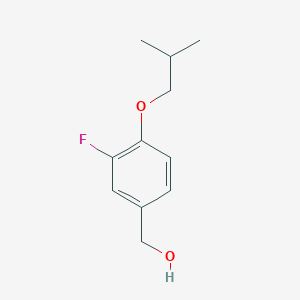

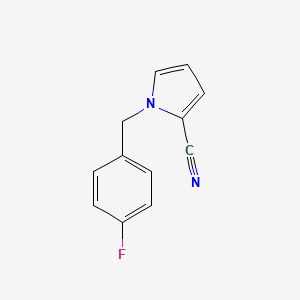

![molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8](/img/structure/B1387589.png)

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Overview

Description

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of the quinoline family and has been shown to be an agonist of the 5HT2C receptor . It has minimal activity in vivo .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been developed through a solid-phase strategy . The G-protein coupled receptor-targeted (GPCR-targeted) scaffolds were synthesized in a six-step solution-phase process, immobilized on the acid-labile FMPB-AM resin, and further functionalized through acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is characterized by a benzazepine nucleus with an amino group at the 8-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives include acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine include a molecular weight of 162.23 g/mol. Further details about its physical and chemical properties are not available in the sources.Scientific Research Applications

Anti-Cancer Agents

- Methods of Application : A series of novel derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Antitubulin Agents

- Methods of Application : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .

- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Pharmacodynamic Agents

- Application Summary : The compound is used in the design and synthesis of novel pharmacodynamic agents. These agents have structures with amino, hydroxy substituents at the 7,8-positions of the benzazepine nucleus .

- Methods of Application : The compound is synthesized and then used in the preparation of pharmaceutical compositions .

- Results : The pharmaceutical compositions containing these agents have been described, but the specific results or outcomes have not been disclosed .

Biofuels and Bioproducts

- Application Summary : The compound is used in the conversion of carbohydrates in biofuels and bioproducts .

- Methods of Application : The compound is used in the pretreatment, hydrolysis, and saccharification of carbohydrates, and sugars bioconversion in biofuels and bioproducts within a biorefinery framework .

- Results : The specific results or outcomes have not been disclosed .

Pharmacodynamic Agents

- Application Summary : The compound is used in the design and synthesis of novel pharmacodynamic agents. These agents have structures with amino, hydroxy substituents at the 7,8-positions of the benzazepine nucleus .

- Methods of Application : The compound is synthesized and then used in the preparation of pharmaceutical compositions .

- Results : The pharmaceutical compositions containing these agents have been described, but the specific results or outcomes have not been disclosed .

Biofuels and Bioproducts

- Application Summary : The compound is used in the conversion of carbohydrates in biofuels and bioproducts .

- Methods of Application : The compound is used in the pretreatment, hydrolysis, and saccharification of carbohydrates, and sugars bioconversion in biofuels and bioproducts within a biorefinery framework .

- Results : The specific results or outcomes have not been disclosed .

Future Directions

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) has been reported, using a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues . This suggests potential future directions in the development of imaging agents and therapeutic targets for several neurological disorders .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEJBLXGXUDKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658461 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |

CAS RN |

72232-25-8 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)